
2-(Difluoromethoxy)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-3-nitropyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 2-(Difluoromethoxy)-3-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the difluoromethoxy group via nucleophilic substitution reactions. The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H and appropriate bases to facilitate the substitution. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
2-(Difluoromethoxy)-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and bases such as sodium hydride.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles, which are valuable in medicinal chemistry.
Biology: The compound’s fluorinated nature enhances its metabolic stability, making it useful in the study of biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial applications where fluorinated compounds are desired for their unique properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-(Difluoromethoxy)-3-nitropyridine can be compared with other fluorinated pyridines and nitro-containing heterocycles. Similar compounds include:
2-(Difluoromethoxy)benzylamine: Used as a pharmaceutical intermediate and in chemical research.
Difluoromethoxylated ketones: Used as building blocks for the synthesis of challenging nitrogen-containing heterocycles.
Difluoromethylated arenes: Known for their unique properties and applications in medicinal chemistry. The uniqueness of this compound lies in its combination of the difluoromethoxy and nitro groups, which confer distinct reactivity and potential biological activity
Propiedades
Fórmula molecular |
C6H4F2N2O3 |
|---|---|
Peso molecular |
190.10 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-4(10(11)12)2-1-3-9-5/h1-3,6H |
Clave InChI |
AUZNYNMOEPMUCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


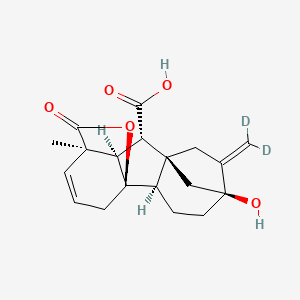
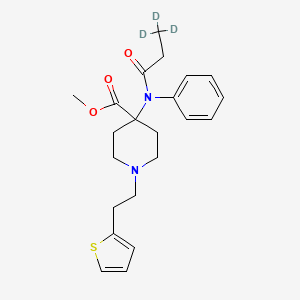

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
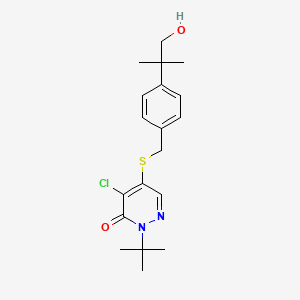
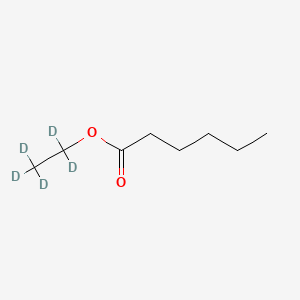
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

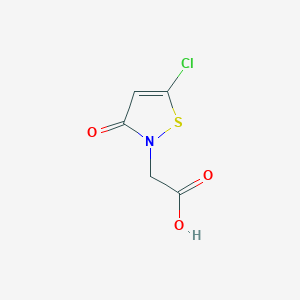

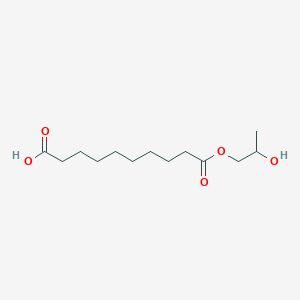
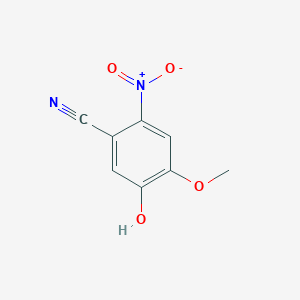
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

